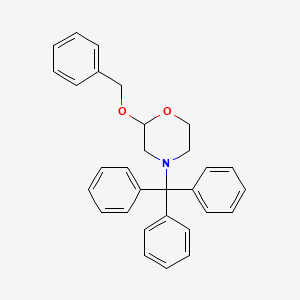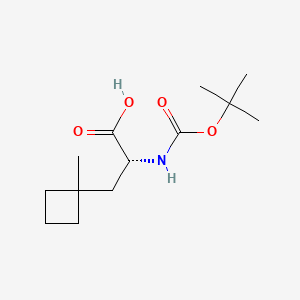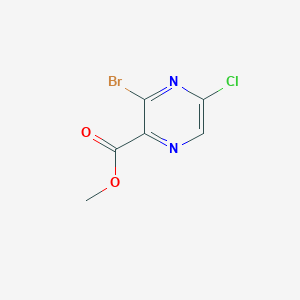![molecular formula C6H3BrCl2N4 B15362720 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is a chemical compound characterized by its bromine and chlorine atoms attached to a pyrazolo[1,5-A]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-A]pyrimidine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent halogenation steps introduce bromine and chlorine atoms at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the chlorine atoms to form corresponding hydrochlorides.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of bromine oxides or bromates.
Reduction: Production of chloroalkanes or hydrochlorides.
Substitution: Generation of various substituted pyrazolo[1,5-A]pyrimidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for further functionalization.
Biology: In biological research, 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is used to study cellular processes and molecular interactions. Its ability to interact with various biomolecules makes it a useful tool in understanding biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules allows it to be used as a lead compound in drug discovery.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the context of its use.
Comparaison Avec Des Composés Similaires
3-Bromo-5,7-dichloropyrazolo[1,5-A]pyrimidin-7-amine: Similar structure with different halogen positions.
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amine: Contains a phenyl group and a pyridine moiety.
3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amine: Similar to the above but with a pyrimidine group.
Uniqueness: 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific halogenation pattern, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
Propriétés
Formule moléculaire |
C6H3BrCl2N4 |
|---|---|
Poids moléculaire |
281.92 g/mol |
Nom IUPAC |
3-bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3BrCl2N4/c7-2-1-11-13-5(10)3(8)4(9)12-6(2)13/h1H,10H2 |
Clé InChI |
MSWUGEBOVMIKBU-UHFFFAOYSA-N |
SMILES canonique |
C1=NN2C(=C(C(=NC2=C1Br)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)

![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)









![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)

